Influenza A Virus Hemagglutinin Binding: 6′-SLN Exhibits Orders-of-Magnitude Higher Affinity for Human Strains Compared to 3′-SLN
In a competitive solid-phase assay using synthetic sialylglycopolymers, non-egg-adapted human influenza A and B viruses demonstrated strong binding to polyacrylic acid-conjugated 6′-SLN (P-6-SLN) but did not bind to P-3-SL (3′-sialyllactose) [1]. Conversely, avian influenza isolates displayed high binding affinity for P-3-SL and a two to three orders of magnitude lower affinity for P-6-SLN [1]. This stark contrast establishes 6′-SLN as a critical tool for distinguishing human-adapted from avian-adapted influenza receptor specificities.
| Evidence Dimension | Influenza virus hemagglutinin binding affinity (competitive solid-phase assay) |
|---|---|
| Target Compound Data | Strong binding for all non-egg-adapted human H1, H3, and influenza B viruses |
| Comparator Or Baseline | P-3-SL (3'-sialyllactose): No binding detected for non-egg-adapted human strains; high binding for avian strains |
| Quantified Difference | Human strains: Qualitative difference (binding vs. no binding); Avian strains: 2-3 orders of magnitude lower affinity for P-6-SLN vs. P-3-SL |
| Conditions | Competitive solid-phase assay with synthetic sialylglycopolymers attached to polyacrylic acid carrier; viruses isolated and propagated in mammalian (MDCK) cells |
Why This Matters
This data directly justifies the procurement of 6′-SLN over 3′-SLN or 3′-SL for any study aiming to probe human influenza receptor binding, as the latter compounds fail to capture the human-specific tropism.
- [1] Gambaryan AS, Tuzikov AB, Piskarev VE, et al. Specification of receptor-binding phenotypes of influenza virus isolates from different hosts using synthetic sialylglycopolymers: non-egg-adapted human H1 and H3 influenza A and influenza B viruses share a common high binding affinity for 6′-sialyl(N-acetyllactosamine). Virology. 1997;232(2):345-350. doi:10.1006/viro.1997.8572. View Source
